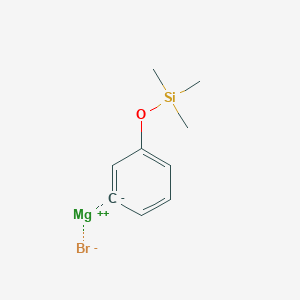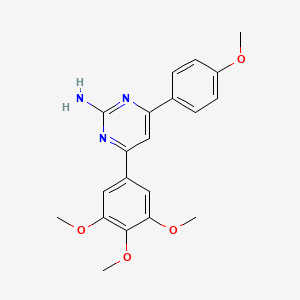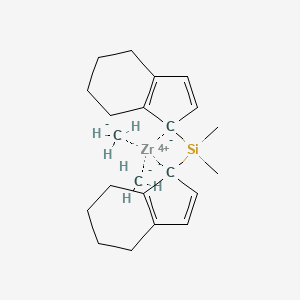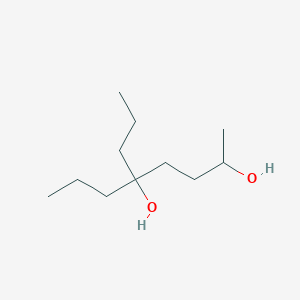![molecular formula C14H10F3N B6291733 N-[(2-(Trifluoromethyl)phenyl]methylene]aniline CAS No. 214423-86-6](/img/structure/B6291733.png)
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline (N-(2-TFMA) is an organic compound that can be used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, viscous liquid with a pungent odor at room temperature. N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments due to its unique properties. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics.
作用机制
N-(2-TFMA) is a versatile compound that can be used in a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in different reactions. As a nucleophile, it can react with electrophiles such as halogens, acids, and other compounds. As an electrophile, it can react with nucleophiles such as amines, alcohols, and other compounds. As a catalyst, it can facilitate the formation of a variety of compounds, including organometallic compounds, fluorinated compounds, and other compounds.
Biochemical and Physiological Effects
N-(2-TFMA) has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have cardiovascular protective effects, as well as neuroprotective effects. In addition, it has been shown to have antioxidant effects, as well as immunomodulatory effects.
实验室实验的优点和局限性
N-(2-TFMA) has several advantages for use in laboratory experiments. It is a colorless, viscous liquid with a pungent odor, making it easy to identify and handle. It is also relatively inexpensive and easily available. Furthermore, it is a versatile compound that can be used in a variety of reactions. However, it does have some limitations. It is toxic and should be handled with caution. In addition, it can react with other compounds, making it difficult to store and use.
未来方向
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. There are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the development of new pharmaceuticals and other compounds based on N-(2-TFMA), and the development of new organometallic compounds and fluorinated compounds based on N-(2-TFMA). In addition, further research into the biochemical and physiological effects of N-(2-TFMA) could lead to new therapeutic applications.
合成方法
N-(2-TFMA) can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is the most commonly used method for its synthesis, as it is a simple and cost-effective method. In the Grignard reaction, N-(2-TFMA) is synthesized by reacting a halogenated aniline with a magnesium halide. The Wittig reaction is another method for synthesizing N-(2-TFMA), and it involves the reaction of a halogenated aniline with a phosphonium salt. The Stille reaction is a more complex method for its synthesis, and it involves the reaction of a halogenated aniline with a palladium-catalyzed coupling reagent.
科学研究应用
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. In addition, N-(2-TFMA) has been used in the synthesis of a variety of organometallic compounds, including organometallic catalysts and organometallic reagents.
属性
IUPAC Name |
N-phenyl-1-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N/c15-14(16,17)13-9-5-4-6-11(13)10-18-12-7-2-1-3-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDJENIQSOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572401 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
CAS RN |
214423-86-6 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)







![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)


